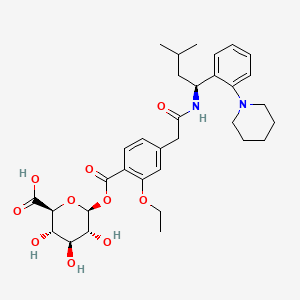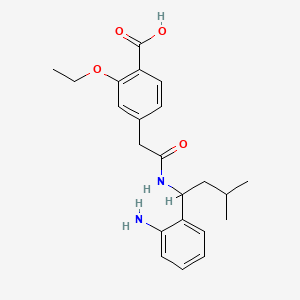
Nalidixic Acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalidixic Acid-d5 is the deuterium labeled Nalidixic acid . It is a quinolone antibiotic that is effective against both gram-positive and gram-negative bacteria . Nalidixic acid acts in a bacteriostatic manner in lower concentrations and is bactericidal in higher concentrations .
Molecular Structure Analysis
Nalidixic Acid-d5 is a synthetic 1,8-naphthyridine antimicrobial agent . It has a molecular formula of C12H12N2O3 .
Chemical Reactions Analysis
Nalidixic acid inhibits a subunit of DNA gyrase and IV and reversibly blocks DNA replication in susceptible bacteria .
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Nalidixic Acid-d5 has been used in the development of nanoformulations of nalidixic acid-based diacyl and sulfonyl acyl hydrazine derivatives . These nanoformulations have shown promising results in terms of antibacterial and anticandida activity, with the chloro, furanyl, and sulfonyl acyl substituted derivatives of nalidixic acid displaying the most promising results . Among the screened bacteria, Acinetobacter baumannii displayed maximum sensitivity to these nanoformulations .
Nanomedicine
Nalidixic Acid-d5 has potential applications in nanomedicine. A series of eight nanoformulations of nalidixic acid-based diacyl and sulfonyl acyl hydrazine derivatives were prepared and found to be stable at different storage temperatures . These nanoformulations presented encouraging results when compared with their non-nano parent counterparts .
Treatment of Urinary Tract Infections (UTIs)
Nalidixic acid, the first synthetic quinolone, was primarily used for the treatment of urinary tract infections caused by Gram-negative bacteria . However, it is no longer in clinical use due to bacterial resistance and the development of more effective antimicrobials .
Development of New Antibiotics
Resistance to antibiotics is one of the greatest threats to global health. Consequently, there is an urgent need for the development of new, more effective, and safe antibiotics . Nalidixic Acid-d5, as a quinolone antibiotic, has been used in research to develop new antibiotics .
Metal Complexation
Nalidixic Acid-d5 has been used to obtain new metal complexes with lanthanide cations (La3+, Sm3+, Eu3+, Gd3+, Tb3+). The experimental data suggest that the quinolone acts as a bidentate ligand, binding to the metal ion via the keto and carboxylate oxygen .
Treatment of Various Infections
Quinolone-based compounds, including Nalidixic Acid-d5, have been reported for activity against malaria, tuberculosis, fungal and helminth infections . Hence, the quinolone scaffold is of great interest to several researchers in diverse disciplines .
Mecanismo De Acción
- The compound’s primary target is the A subunit of bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair. By inhibiting this subunit, Nalidixic Acid-d5 disrupts bacterial DNA synthesis and replication .
Target of Action
Mode of Action
Safety and Hazards
Nalidixic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves while handling it .
Propiedades
IUPAC Name |
7-methyl-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-1,8-naphthyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h4-6H,3H2,1-2H3,(H,16,17)/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWLWQUZZRMNGJ-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

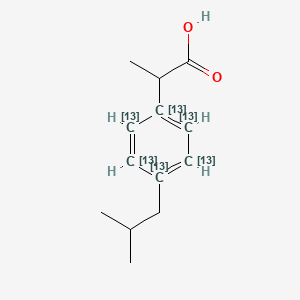

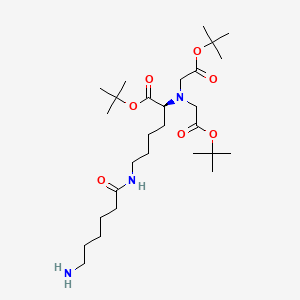
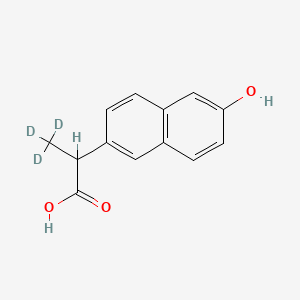
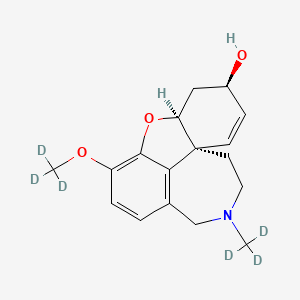

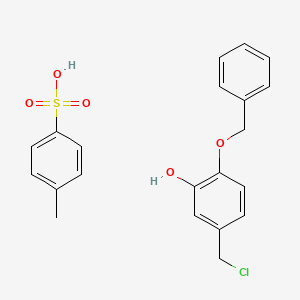

![Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)-](/img/structure/B563812.png)
